molecular formula C13H11N3O2 B1430360 ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate CAS No. 1707392-21-9

ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1430360
CAS No.: 1707392-21-9
M. Wt: 241.24 g/mol
InChI Key: XCTYJJTTWROQCF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate: is a chemical compound characterized by its pyrazole ring structure and a cyanophenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-cyanophenyl hydrazine and ethyl acetoacetate.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid.

  • Reduction: 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

  • Substitution: Various alkylated pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals and dyes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interfering with their activity.

  • Binding Affinity: It can bind to receptors or other biological targets, modulating their function.

Comparison with Similar Compounds

  • Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

  • Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

  • Ethyl 1-(4-cyanophenyl)-1H-pyrazole-4-carboxylate

Uniqueness: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific position of the cyano group on the phenyl ring, which influences its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 1-(4-cyanophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-7-8-16(15-12)11-5-3-10(9-14)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTYJJTTWROQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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